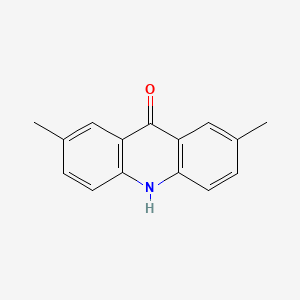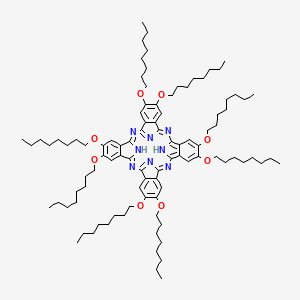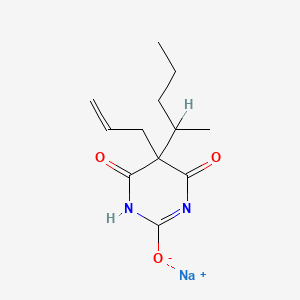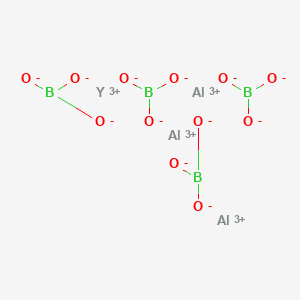
2,3-Naphthalocyaninebis(trihexylsilyloxide)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide): is an organometallic compound with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 g/mol . This compound is known for its unique optical properties, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) typically involves the reaction of silicon phthalocyanine with trihexylsilyl chloride in the presence of a base . The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon phthalocyanine oxides.
Reduction: It can be reduced to form silicon phthalocyanine hydrides.
Substitution: The trihexylsilyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organometallic reagents can be used for substitution reactions.
Major Products:
Oxidation: Silicon phthalocyanine oxides.
Reduction: Silicon phthalocyanine hydrides.
Substitution: Modified silicon phthalocyanine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is used as a catalyst in various organic reactions due to its unique electronic properties .
Biology: In biological research, this compound is used as a fluorescent probe for imaging applications .
Medicine: It is explored for use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation .
Industry: The compound is used in the manufacturing of optical devices, including sensors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species . These reactive oxygen species can induce cell damage and apoptosis, making the compound useful in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Silicon phthalocyanine: Similar in structure but lacks the trihexylsilyl groups.
Silicon naphthalocyanine: Similar but with different substituents.
Uniqueness: Silicon 2,3-naphthalocyanine bis(trihexylsilyloxide) is unique due to its enhanced solubility and stability provided by the trihexylsilyl groups . This makes it more suitable for various applications compared to its analogs .
Eigenschaften
Molekularformel |
C84H102N8O2Si3 |
|---|---|
Molekulargewicht |
1340.0 g/mol |
IUPAC-Name |
trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaen-54-yl)oxy]silane |
InChI |
InChI=1S/C84H102N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h25-32,39-46,53-60H,7-24,33-38,47-52H2,1-6H3 |
InChI-Schlüssel |
UHZAFCVNWQGRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6C7=CC8=CC=CC=C8C=C7C(=N6)N=C9N1C(=NC1=NC(=N3)C2=CC3=CC=CC=C3C=C21)C1=CC2=CC=CC=C2C=C19)O[Si](CCCCCC)(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)
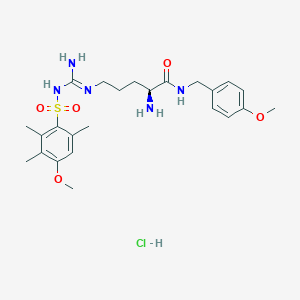
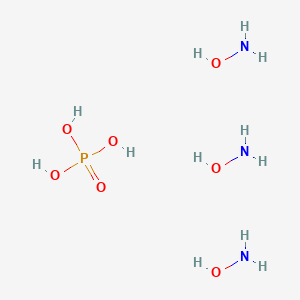
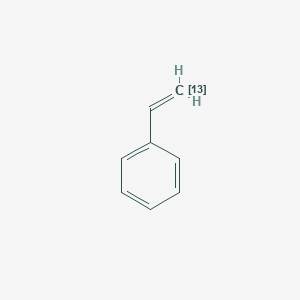
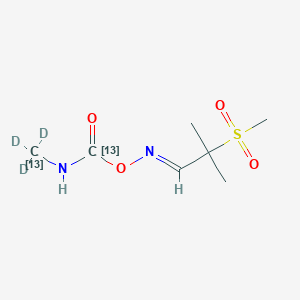
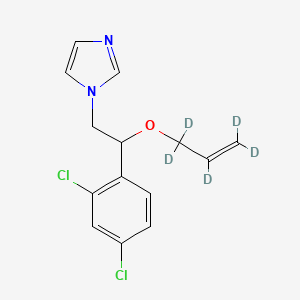
![3-(1,3-benzodioxol-5-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057589.png)

